molecular formula C26H21ClN4O3S B2757193 N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide CAS No. 866350-23-4

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

Cat. No.: B2757193
CAS No.: 866350-23-4
M. Wt: 504.99
InChI Key: QQCFYWPAILZHGA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a benzamide moiety. The structure includes a 2-chlorophenylmethyl group, a methoxy substituent at position 8, and a sulfanylidene group at position 2, which contribute to its unique electronic and steric properties.

Properties

CAS No.

866350-23-4

Molecular Formula

C26H21ClN4O3S

Molecular Weight

504.99

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C26H21ClN4O3S/c1-34-18-10-11-21-19(12-18)22-23(29-21)25(33)31(26(35)30-22)14-15-6-8-16(9-7-15)24(32)28-13-17-4-2-3-5-20(17)27/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35)

InChI Key

QQCFYWPAILZHGA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a chlorophenyl group and a pyrimidine derivative containing a methoxy and sulfanylidene moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 363.87 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.008Staphylococcus aureus
N-(Chlorophenyl) BenzamideTBDTBD

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Preliminary in vitro studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected remain to be elucidated.

Case Studies

  • Antibacterial Efficacy : A study investigated the activity of related benzamide derivatives against E. coli and S. aureus, revealing MIC values as low as 0.004 mg/mL for certain derivatives . These results indicate that modifications in the chemical structure can significantly enhance antibacterial potency.
  • Cytotoxicity Testing : Cytotoxicity assays using MTT methods demonstrated that while some derivatives exhibited low toxicity to normal cells (MRC5), their effectiveness against cancerous cells was markedly higher, suggesting a favorable therapeutic index.

The proposed mechanism for the antimicrobial activity includes inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies have indicated potential binding sites on bacterial enzymes critical for survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The pyrimidoindole core in the target compound is structurally analogous to pyrimido[4,5-d]pyrimidin-3(2H)-yl and pyrazolo[3,4-d]pyrimidine derivatives reported in the literature. For example:

  • (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) () shares a pyrimido-pyrimidine scaffold but incorporates a benzodiazepine ring, which enhances conformational rigidity compared to the target compound’s indole-based system .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features a pyrazolo-pyrimidine core fused with a chromen-2-yl group. The fluorine substituents in this compound likely improve metabolic stability, whereas the target compound’s methoxy and sulfanylidene groups may enhance hydrogen-bonding interactions .

Substituent Effects

  • Chlorophenyl vs. Fluorophenyl Groups : The 2-chlorophenylmethyl group in the target compound contrasts with fluorophenyl substituents in . Chlorine’s higher electronegativity and larger atomic radius may increase lipophilicity and influence target binding compared to fluorine .
  • Sulfanylidene vs. Sulfonamide Moieties: The sulfanylidene (C=S) group in the target compound differs from sulfonamide (-SO₂NH₂) groups in compounds like 4-[(5-nitro-furan-2-yl-methylene)-amino]-N-pyrimidin-2-yl-benzenesulfonamide (). Sulfanylidenes are less polar but may participate in π-π stacking interactions, whereas sulfonamides are stronger hydrogen-bond donors .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide Pyrimido[5,4-b]indole 2-Chlorophenylmethyl, Methoxy, Sulfanylidene ~550–600 (estimated) Potential kinase inhibition; moderate polarity
(R)-3-benzyl-...pyrimido[4,5-d]pyrimidin-3(2H)-yl...benzodiazepine-8-carboxamide (11f) Pyrimido[4,5-d]pyrimidine Benzodiazepine, Methylpyridinyl ~800–850 (estimated) Enhanced rigidity; possible CNS activity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, Chromen-2-yl, Sulfonamide 589.1 (reported) High metabolic stability; fluorinated scaffold

Research Findings and Implications

  • Biological Activity : While direct data for the target compound are unavailable, pyrimidoindole derivatives are frequently explored as kinase inhibitors. The sulfanylidene group may mimic ATP-binding site interactions, similar to sulfonamide-containing compounds in and .
  • Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving complex heterocyclic structures, ensuring accurate stereochemical assignments for such compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyrimidoindole core via cyclization reactions under basic conditions (e.g., sodium hydroxide) .
  • Step 2 : Introduction of the sulfanylidene group using thiolating agents (e.g., thiourea derivatives) under controlled pH .
  • Step 3 : Benzamide coupling via nucleophilic acyl substitution, requiring anhydrous solvents like dimethylformamide (DMF) and catalysts such as HATU .
  • Key Optimization : Reaction temperatures (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for benzyl chloride derivatives) are critical to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : To confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon frameworks .
  • FTIR : For identifying key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • HRMS : To validate molecular mass and fragmentation patterns (e.g., [M+H]+ ion matching theoretical calculations) .
  • XRD : For crystallographic data, though single-crystal growth may require slow evaporation in polar solvents .

Q. How should researchers screen this compound for biological activity in preliminary assays?

  • Methodological Answer : Use tiered in vitro assays:

  • Tier 1 : Broad-spectrum enzyme inhibition (e.g., kinases, proteases) at 10 µM .
  • Tier 2 : Dose-response studies (IC50 determination) for hits, with triplicate measurements to ensure reproducibility .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Parameter Screening : Use design-of-experiment (DoE) approaches to test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loadings (5–20 mol% HATU) .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry .
  • Case Study : reports a 30% yield increase by switching from room temperature to 50°C during benzamide coupling .

Q. What strategies resolve contradictory data in biological activity across cell lines?

  • Methodological Answer :

  • Orthogonal Assays : Validate hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolic Stability Testing : Check if discrepancies arise from compound degradation in specific media (e.g., cytochrome P450 activity) .
  • Structural Analogues : Compare activity of derivatives to isolate pharmacophore contributions .

Q. How can researchers design analogues to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OMe) substituents .
  • Side Chain Variation : Test alkyl vs. aryl groups on the sulfanylidene moiety to assess steric effects .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to prioritize analogues with predicted target binding .

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